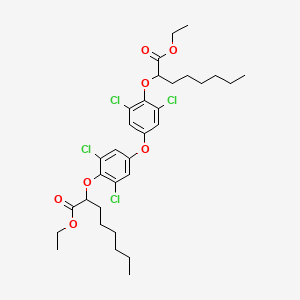
2,2'-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl eseter
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester is a complex organic compound characterized by its unique molecular structure It contains multiple aromatic rings, ether linkages, and carboxylic acid ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4,1-phenylene and octanoic acid.
Ether Formation: The phenylene groups are linked via an ether bond using a suitable dehydrating agent.
Esterification: The carboxylic acid groups are esterified with ethanol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the formation of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and ether linkages.
Reduction: Reduction reactions can target the ester groups, converting them back to carboxylic acids.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Products include carboxylic acids and quinones.
Reduction: Products include alcohols and carboxylic acids.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitro-substituted derivatives.
科学的研究の応用
2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester involves its interaction with molecular targets through its aromatic and ester groups. These interactions can modulate various biochemical pathways, making it a valuable tool in research.
類似化合物との比較
Similar Compounds
2,2’-(Oxybis(4,1-phenylene))bis(propan-2-ol): Similar in structure but with different functional groups.
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: Shares aromatic characteristics but differs in functional groups.
3-methoxyfuran-2-carbaldehyde: Contains an aromatic ring but with different substituents.
Uniqueness
2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester is unique due to its combination of ether linkages, aromatic rings, and ester groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
63538-28-3 |
|---|---|
分子式 |
C32H42Cl4O7 |
分子量 |
680.5 g/mol |
IUPAC名 |
ethyl 2-[2,6-dichloro-4-[3,5-dichloro-4-(1-ethoxy-1-oxooctan-2-yl)oxyphenoxy]phenoxy]octanoate |
InChI |
InChI=1S/C32H42Cl4O7/c1-5-9-11-13-15-27(31(37)39-7-3)42-29-23(33)17-21(18-24(29)34)41-22-19-25(35)30(26(36)20-22)43-28(32(38)40-8-4)16-14-12-10-6-2/h17-20,27-28H,5-16H2,1-4H3 |
InChIキー |
RBPVNFDMQBQDMY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(=O)OCC)OC1=C(C=C(C=C1Cl)OC2=CC(=C(C(=C2)Cl)OC(CCCCCC)C(=O)OCC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


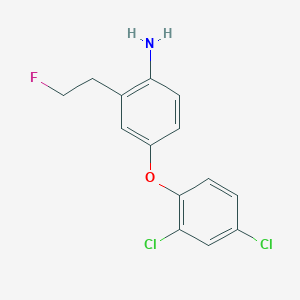
![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
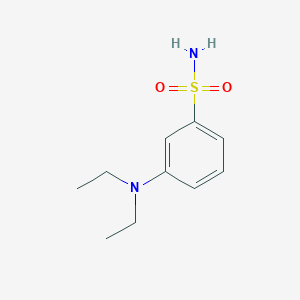
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
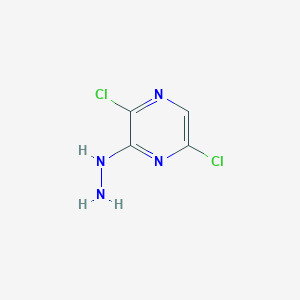
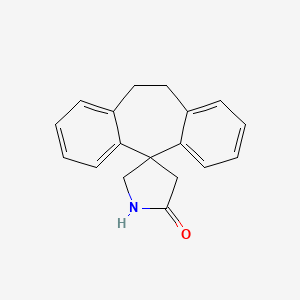
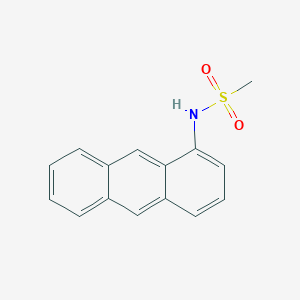
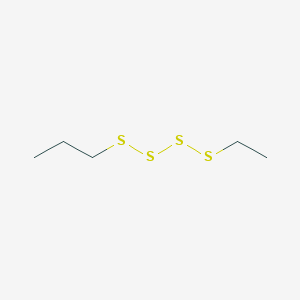
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
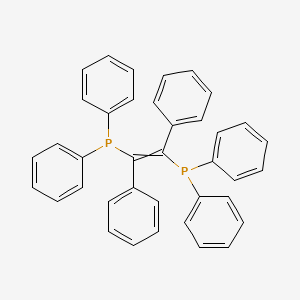

![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
